![molecular formula C17H19FO2 B14118285 3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and a methoxy group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Substituents: The tert-butyl, fluoro, and methoxy groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and methoxy groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.
Continuous Flow Reactors: Implementing continuous flow reactors to improve yield and scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with two tert-butyl groups.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a tert-butyl group and an indole moiety.
3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol: A biphenyl derivative with four tert-butyl groups and two hydroxyl groups.
Uniqueness
3-(tert-Butyl)-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-ol is unique due to the specific combination of substituents on the biphenyl core. The presence of the tert-butyl, fluoro, and methoxy groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C17H19FO2 |
|---|---|
分子量 |
274.33 g/mol |
IUPAC名 |
2-tert-butyl-4-(5-fluoro-2-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H19FO2/c1-17(2,3)14-9-11(5-7-15(14)19)13-10-12(18)6-8-16(13)20-4/h5-10,19H,1-4H3 |
InChIキー |
XMWSXUUPGMQFTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


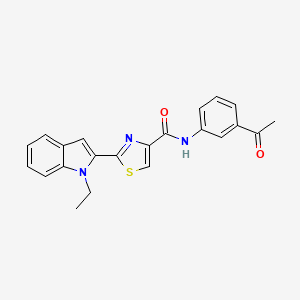
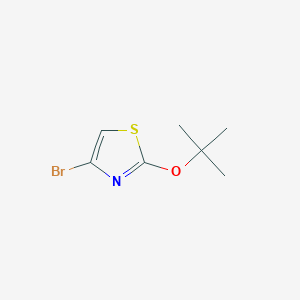
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)
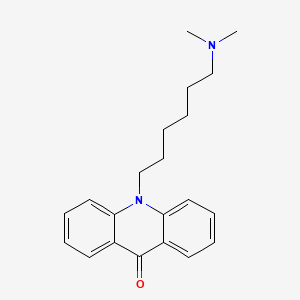
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)
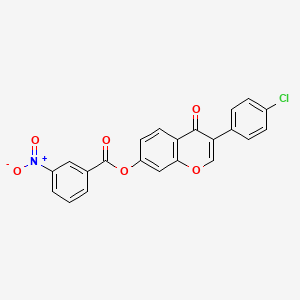
![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)
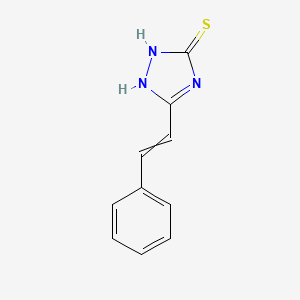
![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
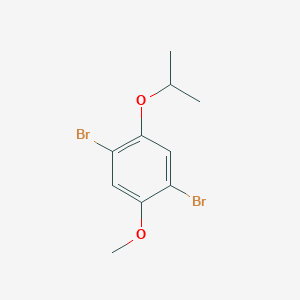


![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
